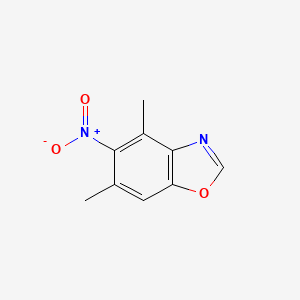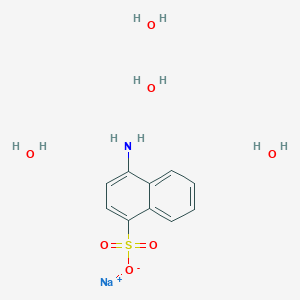
4,6-Dimethyl-5-nitro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-5-nitro-1,3-benzoxazole typically involves the nitration of 4,6-dimethylbenzoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace the hydrogen atoms in the methyl groups.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups are converted to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Chlorine or bromine gas, iron catalyst, room temperature.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Major Products Formed:
Reduction: 4,6-Dimethyl-5-amino-1,3-benzoxazole.
Substitution: 4,6-Dichloro-5-nitro-1,3-benzoxazole or 4,6-Dibromo-5-nitro-1,3-benzoxazole.
Oxidation: 4,6-Dicarboxy-5-nitro-1,3-benzoxazole.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular DNA, proteins, and lipids, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-5-nitro-1,3-benzoxazole can be compared with other benzoxazole derivatives:
Similar Compounds: 4,6-Dimethyl-1,3-benzoxazole, 5-Nitro-1,3-benzoxazole, 4,6-Dimethyl-5-amino-1,3-benzoxazole.
Uniqueness: The presence of both nitro and methyl groups in this compound enhances its reactivity and potential applications compared to other benzoxazole derivatives. The nitro group provides sites for reduction and substitution reactions, while the methyl groups offer additional sites for functionalization.
Eigenschaften
IUPAC Name |
4,6-dimethyl-5-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-7-8(10-4-14-7)6(2)9(5)11(12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISBENQSCVUGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1[N+](=O)[O-])C)N=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8007535.png)


![methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8007554.png)








![1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide](/img/structure/B8007611.png)

